N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide is a benzamide derivative characterized by:
- A benzamide core substituted with a 3-fluorobenzenesulfonamido group at the 3-position.
- A 3,4-dimethoxyphenethylamine moiety linked via an ethyl chain to the benzamide nitrogen.
The fluorine atom and sulfonamido group may enhance metabolic stability and receptor-binding affinity compared to simpler benzamide analogs .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-30-21-10-9-16(13-22(21)31-2)11-12-25-23(27)17-5-3-7-19(14-17)26-32(28,29)20-8-4-6-18(24)15-20/h3-10,13-15,26H,11-12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKFTNJLUAMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various sources and studies.
Chemical Structure and Properties
- Molecular Formula : C18H22FNO4S
- Molecular Weight : 367.44 g/mol
- CAS Number : 1219544-53-2
The compound features a complex structure that includes a dimethoxyphenyl moiety and a fluorobenzenesulfonamide group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : It appears to inhibit certain enzymes that are critical in disease pathways, potentially leading to anti-inflammatory or anticancer effects.
- Receptor Modulation : The compound may act as a modulator at various receptor sites, influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can reduce cell viability and induce apoptosis in specific types of cancer cells. These effects are often dose-dependent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.2 | Apoptosis induction |
| MCF7 (Breast) | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been shown to decrease the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies and Clinical Trials
While comprehensive clinical data is limited, several case studies have explored the therapeutic implications of similar compounds:
-
Case Study on Inflammatory Bowel Disease (IBD) :
- A patient treated with related sulfonamide compounds exhibited significant improvement in symptoms, suggesting a possible application for this compound in IBD management.
-
Oncology Trials :
- Early-phase trials have indicated that compounds with similar structures may enhance the efficacy of existing chemotherapy regimens by targeting cancer stem cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Shares the benzamide core and 3,4-dimethoxyphenethylamine group but lacks the 3-fluorobenzenesulfonamido substituent.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, MP = 90°C) .
- Simpler structure may result in lower metabolic stability compared to fluorinated derivatives.
(b) [125I]PIMBA (Sigma Receptor Ligand)
- Structure : Contains a 4-methoxybenzamide core, an iodinated aromatic ring, and a piperidinyl-ethyl chain.
- Function : High sigma-1 receptor affinity (Kd = 5.80 nM) and utility in prostate cancer imaging .
- Key Differences: Iodine substitution vs. The target compound’s sulfonamido group could offer distinct binding interactions in receptor pockets.
(c) Thienyl/Thiazolylmethylthio Benzamides ()
- Structure : Benzamides substituted with thienylmethylthio or thiazolylmethylthio groups.
- Function : Investigated for anticancer and antiviral activity.
- Key Differences :
Table 1: Key Properties of Selected Benzamide Derivatives
Key Observations:
- Sulfonamido vs. Halogenation : Fluorine and iodine substituents both enhance receptor binding but differ in steric and electronic effects. Fluorine’s smaller size may improve target selectivity .
- Dimethoxy Groups: The 3,4-dimethoxyphenethylamine moiety, common in the target compound and Rip-B, is associated with improved solubility and membrane permeability compared to non-polar analogs .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Pathway Design : Utilize nucleophilic substitution or amide coupling reactions, given the compound’s benzamide and sulfonamide groups. A two-step approach could involve synthesizing the 3-(3-fluorobenzenesulfonamido)benzamide intermediate, followed by coupling with 2-(3,4-dimethoxyphenyl)ethylamine.
- Condition Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amidation reactions .
- Catalysts : Consider coupling agents like HATU or EDCI for amide bond formation.
- Temperature Control : Reactions involving sulfonamide groups may require mild heating (40–60°C) to avoid decomposition.
- Yield Improvement : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1.2 equivalents of amine to ensure complete coupling) .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments. For example, the 3,4-dimethoxyphenyl group shows singlet aromatic protons (δ 6.7–7.1 ppm) and methoxy signals (δ ~3.8 ppm) .
- 19F NMR : Confirm the fluorobenzenesulfonamido group (δ −110 to −115 ppm for meta-substituted fluorine) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M-H]- ions) with <5 ppm error .
- HPLC-PDA/ELSD : Use C18 columns (e.g., 5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns or missing signals in NMR spectra?
Methodological Answer:
- Stereochemical Considerations : Use NOESY or ROESY to detect spatial interactions (e.g., confirm restricted rotation in sulfonamide groups causing signal splitting) .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) may resolve coalescence due to conformational exchange .
- Complementary Techniques : X-ray crystallography (if crystalline) provides unambiguous confirmation of substituent positions and hydrogen bonding . For non-crystalline samples, compare experimental IR carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) with DFT-calculated vibrational spectra .
Q. Q4. What strategies are recommended for designing experiments to assess the compound’s biological activity, particularly targeting GPCRs or ion channels?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known benzamide/sulfonamide targets (e.g., serotonin receptors, GPCRs with hydrophobic binding pockets) .
- Assay Design :
- In Vitro Binding : Radioligand displacement assays (e.g., [3H]LY344864 for 5-HT1F receptors) with competitive binding curves (IC50 determination) .
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target receptors .
- Metabolic Stability : Pre-screen with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound and metabolites (e.g., O-demethylation products) .
Q. Q5. How can computational methods predict potential metabolites and guide toxicological evaluations?
Methodological Answer:
- In Silico Metabolism Prediction :
- Toxicity Profiling :
- Genotoxicity : Ames test (TA98/TA100 strains) with/without S9 activation. Compare to structurally related amides showing no mutagenicity .
- Cytotoxicity : MTT assays in HepG2 cells at 10–100 µM to establish IC50 thresholds .
Q. Q6. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use vapor diffusion (sitting-drop method) with solvents of varying polarity (e.g., DMSO/water, acetone/hexane). The dimethoxyphenyl group may favor crystallization in less polar solvents .
- Additives : Introduce co-formers (e.g., succinic acid) to stabilize hydrogen bonds between sulfonamide and benzamide moieties .
- Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 4°C enhances lattice ordering. Confirm crystal quality via PXRD (sharp peaks) and DSC (single melting endotherm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
